molecular formula C14H22N2O2 B5815729 2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol

Cat. No.: B5815729
M. Wt: 250.34 g/mol
InChI Key: JARBIUJZSWGVPS-UHFFFAOYSA-N
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Description

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethylpiperazine group attached to a methoxyphenol structure

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBIUJZSWGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with 4-ethylpiperazine in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 60-70°C, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The ethylpiperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)ethylamine
  • 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 1-ethylpiperazine

Uniqueness

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is unique due to the presence of both the ethylpiperazine and methoxyphenol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

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